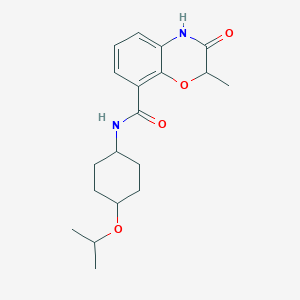![molecular formula C23H32N2O3 B7151366 1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7151366.png)
1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone is a complex organic compound that features a combination of piperidine, pyrrolidine, and phenylethanone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling with oxan-4-yl and phenylethanone groups under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications
Mechanism of Action
The mechanism of action of 1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone: shares structural similarities with other piperidine and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2-[4-(oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c26-22(17-18-5-2-1-3-6-18)25-12-4-7-21(25)23(27)24-13-8-19(9-14-24)20-10-15-28-16-11-20/h1-3,5-6,19-21H,4,7-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMQXVARUJPQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7151293.png)
![1-[2-(Dimethylamino)pyrimidin-5-yl]-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea](/img/structure/B7151300.png)
![N-(4-ethyl-3-fluorophenyl)-2,4-dioxo-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-7-carboxamide](/img/structure/B7151328.png)

![2-(carbamoylamino)-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B7151346.png)
![N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7151352.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide](/img/structure/B7151370.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B7151372.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-4-imidazol-1-ylbenzamide](/img/structure/B7151379.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide](/img/structure/B7151386.png)
![4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide](/img/structure/B7151389.png)
![5-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7151391.png)

